molecular formula C26H34O9 B1219134 Phorbol-12,13,20-triacetate

Phorbol-12,13,20-triacetate

Cat. No.: B1219134
M. Wt: 490.5 g/mol
InChI Key: LASMKIAVFGUYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbol-12,13,20-triacetate (PTA) is a phorbol ester derivative characterized by acetyl groups at the C12, C13, and C20 positions of the phorbol core structure (Fig. 1). Phorbol esters are diterpenoids primarily studied for their role in activating protein kinase C (PKC), a key regulator of cellular signaling pathways. PTA is synthesized via base-catalyzed transesterification of phorbol-pentaacetate, followed by re-acetylation, as described in classical organic chemistry protocols . Its structure has been confirmed through nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy, with chiroptical studies highlighting its 4β-configuration, critical for biological activity .

Properties

IUPAC Name

(13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASMKIAVFGUYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19891-05-5
Record name Phorbol 12,13,20-triacetate
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Scientific Research Applications

Antiviral Activity

Phorbol-12,13,20-triacetate has demonstrated significant antiviral properties, particularly against the human immunodeficiency virus (HIV). Research indicates that this compound can inhibit the cytopathic effects of HIV by activating protein kinase C (PKC), which plays a crucial role in cellular signaling pathways involved in immune responses.

  • Case Study : A study found that phorbol esters, including this compound, were effective in enhancing the immune response against HIV-infected cells. The triacetate variant showed moderate activity with an IC100 value of 62.5 mg/ml, indicating its potential as an antiviral agent .

Cancer Research

This compound is extensively studied for its tumor-promoting effects and its role in cancer therapy. It acts as a PKC activator, influencing cell proliferation and differentiation.

  • Case Study : Research has shown that phorbol esters can induce apoptosis in certain cancer cell lines while promoting growth in others. The dual nature of these compounds necessitates careful consideration in therapeutic contexts .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in models of stroke and neurodegeneration. The compound's ability to activate PKC may contribute to its protective effects on neurons.

  • Case Study : A patent describes the use of phorbol esters for treating or preventing stroke-related damage. The neuroprotective effects are attributed to the modulation of signaling pathways involved in neuronal survival .

Mechanistic Insights

This compound serves as a valuable tool for understanding cellular signaling mechanisms. Its role as a PKC activator has been pivotal in elucidating pathways related to inflammation and cancer progression.

  • Research Findings : Studies have indicated that phorbol esters can mimic diacylglycerol (DAG), leading to the activation of PKC and subsequent phosphorylation of target proteins involved in growth factor signaling .

Data Table: Summary of Applications

Application AreaSpecific FindingsReference
Antiviral ActivityModerate inhibition of HIV cytopathic effects
Cancer ResearchInduction of apoptosis; dual growth effects
Neuroprotective EffectsPotential treatment for stroke damage
Mechanistic InsightsUnderstanding PKC activation pathways

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

PTA’s activity is influenced by its acetylated hydroxyl groups. Key analogs and their substituent patterns include:

Compound Substituents (C12, C13, C20) Key Structural Differences
Phorbol-12,13,20-triacetate AcO-, AcO-, AcO- Full acetylation at C12, C13, and C20
Phorbol-12-myristate-13-acetate (PMA/TPA) MyrO- (C12), AcO- (C13), HO- (C20) Long-chain myristate at C12; free C20 hydroxyl
Phorbol-12,13-diacetate (PDA) AcO-, AcO-, HO- Free hydroxyl at C20
Phorbol-13,20-diacetate HO- (C12), AcO- (C13, C20) Free hydroxyl at C12
4α-Phorbol-12,13,20-triacetate AcO-, AcO-, AcO- (4α-config) Epimeric 4α-configuration
Protein Kinase C (PKC) Binding and Tumor Promotion
  • PTA : Binds PKC but exhibits weak tumor-promoting activity. Its Ki for PKC binding is 39 μM, significantly lower than PMA (Ki = 2 nM) . The additional C20 acetate reduces potency compared to diacetylated analogs like PDA .
  • PMA (TPA) : The most potent tumor promoter, with high affinity for PKC (Ki = 2 nM) and strong inflammatory activity (ID₅₀ = 2.9 nM in antiviral assays) .
  • PDA : Retains high PKC affinity (Ki = 1.7 μM) and tumor-promoting activity, demonstrating that C20 hydroxylation enhances potency .
  • 4α-Phorbol Derivatives : Inactive due to 4α stereochemistry, despite structural similarity to PTA .
Cellular Effects
  • Deoxyglucose Transport : PTA’s ED₅₀ in chicken embryo fibroblasts (CEF) is 6,400 ng/mL, ~1,700-fold less potent than PMA (3.7 nM). This correlates with its reduced ability to induce transformation-sensitive protein (LETSP) loss .
  • Neurotransmitter Release : PTA is less effective than PDA in stimulating serotonin and acetylcholine release in rat brain cortex, further underscoring the inhibitory role of C20 acetylation .
Antiviral Activity

In antiviral assays against Chikungunya virus, PTA (EC₅₀ = 32.6 μM) is less potent than PMA (EC₅₀ = 2.9 nM) but more active than phorbol-13,20-diacetate (EC₅₀ = 24.6 μM) .

Physicochemical and Spectral Properties

  • Solubility : PTA is soluble in polar aprotic solvents (e.g., pyridine, THF) but poorly soluble in water, consistent with its acetylated structure .
  • Spectroscopy: UV: No absorption >215 nm, typical of non-aromatic phorbol esters . CD Spectra: Exhibits distinct Cotton effects at 260 nm (π→π* transition) and 290 nm (n→π* transition), distinguishing it from 4α-epimers .

Research Findings and Mechanistic Insights

  • Structure-Activity Relationships : The C20 acetate in PTA sterically hinders PKC interaction, reducing potency compared to PMA and PDA .
  • Stereochemical Dependence : The 4β-configuration is essential for PKC binding; 4α-epimers are inactive despite similar substituents .

Data Tables

Table 2: Substituent Impact on Activity

Position Modification Effect on Activity
C12 Long-chain ester (e.g., myristate) Enhances PKC binding and tumor promotion
C20 Acetylation Reduces potency in neurotransmitter release and PKC affinity
C4 4α-configuration Abolishes PKC binding and biological activity

Preparation Methods

Esterification with Acyl Chlorides

The most direct route involves treating phorbol with acyl chlorides in the presence of DMAP. For phorbol-12,13,20-triacetate, acetyl chloride serves as the acetylating agent. A representative procedure is as follows:

  • Reaction Setup : Phorbol (1 equiv) is dissolved in anhydrous CH₂Cl₂ under nitrogen at 0°C.

  • Acyl Chloride Addition : Acetyl chloride (2–6 equiv) is added dropwise, followed by DMAP (0.6 equiv).

  • Stirring : The mixture is stirred at 25°C for 4 hours, allowing sequential acylation of C12, C13, and C20 hydroxyls.

  • Workup : The reaction is quenched with water, and the organic layer is extracted with EtOAc.

  • Purification : Flash chromatography (petroleum ether/EtOAc gradient) yields this compound with 56–63% efficiency.

Key Data :

  • Yield : 56.8–63.1%.

  • Purity : >95% (confirmed by thin-layer chromatography).

Carbodiimide-Mediated Esterification

For bulkier acyl groups, carbodiimide activators like DCC or EDCI are employed. This method is particularly useful for introducing aromatic or heterocyclic esters:

  • Acid Activation : 4-Benzoylbutyric acid (1.2 equiv) is mixed with DCC (1.2 equiv) in CH₂Cl₂ at 0°C.

  • Phorbol Addition : Phorbol (1 equiv) and DMAP (0.5 equiv) are added, and the reaction proceeds at 25°C for 4 hours.

  • Byproduct Removal : N,N′-Dicyclohexylurea (DCU) precipitates and is filtered off.

  • Isolation : Column chromatography (PE/EtOAc 1:1 → 1:2) isolates the triacetate derivative.

Key Data :

  • Yield : 58.1%.

  • Reaction Scale : Gram-scale synthesis demonstrated.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Polarity : CH₂Cl₂ outperforms tetrahydrofuran (THF) due to better solubility of phorbol intermediates.

  • Temperature Control : Prolonged exposure to >30°C leads to decomposition, as evidenced by HPLC monitoring.

Analytical Characterization

This compound is rigorously characterized using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 7.55–7.51 (s, 1H, H-1)

    • δ 5.79–5.76 (s, 1H, H-7)

    • δ 4.47–4.42 (s, 2H, H-20).

  • ¹³C NMR : Three acetyl carbonyl signals at δ 170.2, 169.8, and 169.5 ppm confirm triacetylation.

Infrared (IR) Spectroscopy

  • Key Peaks :

    • 3401 cm⁻¹ (O–H stretch, residual hydroxyl)

    • 1703 cm⁻¹ (C=O stretch, acetate).

Mass Spectrometry

  • High-Resolution MS : m/z 490.2203 ([M+H]⁺, calculated for C₂₆H₃₄O₉: 490.2203).

Challenges and Troubleshooting

Byproduct Formation

  • DCU Precipitation : Generated during DCC-mediated reactions, DCU is removed via filtration to prevent column clogging.

  • Incomplete Acylation : Excess acyl chloride (6 equiv) and extended reaction times (6 hours) ensure full conversion.

Purification Difficulties

  • Flash Chromatography : A PE/EtOAc gradient (5:1 → 3:1) effectively separates triacetate from mono- and diacetylated byproducts.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity (%) Scale
Acyl Chloride/DMAPAcetyl chloride, DMAP56.8–63.1>95Milligram-scale
DCC-MediatedDCC, DMAP58.1>90Gram-scale
EDCI-MediatedEDCI, DMAP22.385–90Milligram-scale

The acyl chloride method offers superior yield and scalability, making it the preferred industrial route. Conversely, EDCI-mediated reactions are less efficient due to competing side reactions .

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